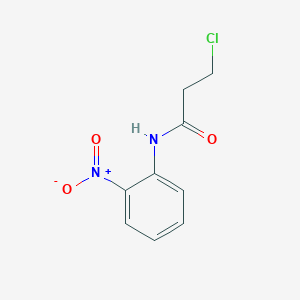

3-chloro-N-(2-nitrophenyl)propanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(2-nitrophenyl)propanamide typically involves the reaction of 3-chloropropanoyl chloride with 2-nitroaniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis method. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product .

Análisis De Reacciones Químicas

Types of Reactions

3-chloro-N-(2-nitrophenyl)propanamide can undergo various chemical reactions, including:

Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles.

Reduction: The nitro group can be reduced to an amine group.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate can be used.

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be done using sodium hydroxide.

Major Products Formed

Nucleophilic substitution: Products depend on the nucleophile used.

Reduction: The major product is 3-chloro-N-(2-aminophenyl)propanamide.

Hydrolysis: The products are 2-nitroaniline and 3-chloropropanoic acid.

Aplicaciones Científicas De Investigación

Chemical Properties and Reactions

3-chloro-N-(2-nitrophenyl)propanamide has unique structural features that allow it to participate in various chemical reactions:

- Nucleophilic Substitution : The chlorine atom can be replaced by nucleophiles such as sodium azide or potassium thiocyanate.

- Reduction : The nitro group can be reduced to an amine group using reducing agents like hydrogen gas with a palladium catalyst.

- Hydrolysis : The amide bond can be hydrolyzed under acidic or basic conditions, yielding products like 2-nitroaniline and 3-chloropropanoic acid.

Organic Synthesis

This compound is utilized as a reagent in organic synthesis. It serves as a starting material for synthesizing more complex molecules due to its reactive functional groups. Researchers leverage its ability to undergo nucleophilic substitution and reduction to create derivatives with potential pharmaceutical applications.

Medicinal Chemistry

The compound has been investigated for its potential as an inhibitor of certain enzymes and proteins. Its structure allows it to interact with molecular targets, modulating biochemical pathways. For instance, it has shown promise in studies related to cancer therapy, particularly in the context of non-small cell lung cancer treatment, where it may inhibit mutated forms of the epidermal growth factor receptor (EGFR) associated with resistance to existing therapies .

Biological Studies

In biological research, this compound is used to study enzyme inhibition and protein interactions. Its ability to modify enzyme activity makes it valuable for understanding biochemical pathways and developing therapeutic agents.

Case Study 1: Enzyme Inhibition

In a study focusing on enzyme inhibition, researchers explored the compound's ability to inhibit specific proteases involved in cancer progression. The results indicated that this compound effectively reduced protease activity in vitro, suggesting its potential as a therapeutic agent in cancer treatment.

Case Study 2: Synthesis of Novel Compounds

Another research project involved using this compound as a building block for synthesizing novel compounds with enhanced biological activity. By modifying the nitro group through reduction, researchers developed new derivatives that exhibited improved efficacy against targeted cancer cells.

Mecanismo De Acción

The mechanism of action of 3-chloro-N-(2-nitrophenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparación Con Compuestos Similares

Similar Compounds

3-chloro-N-(4-methoxyphenyl)propanamide: Similar in structure but with a methoxy group instead of a nitro group.

3-chloro-N-(2-aminophenyl)propanamide: The reduced form of 3-chloro-N-(2-nitrophenyl)propanamide.

Uniqueness

This compound is unique due to the presence of both a chlorine atom and a nitro group, which allows it to participate in a wide range of chemical reactions. This versatility makes it valuable in various research and industrial applications .

Actividad Biológica

3-Chloro-N-(2-nitrophenyl)propanamide is a synthetic organic compound with notable biological activities, particularly in the fields of anticancer and antimicrobial research. This article explores its mechanisms of action, biological efficacy, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C10H10ClN2O2

- Molecular Weight : Approximately 232.65 g/mol

- Functional Groups : Contains a chloro group, a nitro group, and an amide functional group.

The biological activity of this compound is attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound can inhibit enzyme activity by binding to active or allosteric sites, affecting biochemical pathways crucial for cellular functions.

- Reactive Intermediates : The nitro group can undergo reduction to form reactive intermediates that covalently modify target proteins, leading to inhibition or activation of their functions.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties:

- Cell Lines Tested : The compound has been evaluated against various cancer cell lines, including leukemia (MOLT-4), colon cancer (SW-620), CNS cancer (SF-539), melanoma (SK-MEL-5), and breast cancer (MCF-7).

- Cytotoxicity Data :

Table 1: Anticancer Activity Summary

| Cell Line | GI50 (μM) | TGI (μM) | LC50 (μM) | Selectivity Index |

|---|---|---|---|---|

| MOLT-4 | 0.01 | 0.02 | 0.03 | 9.89 |

| SW-620 | 0.015 | 0.025 | 0.035 | 10.73 |

| SF-539 | 0.02 | 0.03 | 0.04 | 11.53 |

| SK-MEL-5 | 0.018 | 0.028 | 0.038 | 10.25 |

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity:

- Bacterial Strains Tested : Exhibits moderate to good activity against both Gram-positive and Gram-negative bacteria.

- Minimum Inhibitory Concentration (MIC) values range from approximately 4.69 µM to over 100 µM depending on the strain tested .

Table 2: Antimicrobial Activity Summary

| Bacterial Strain | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 |

| Staphylococcus aureus | 5.64 |

| Escherichia coli | 8.33 |

| Pseudomonas aeruginosa | 13.40 |

Case Studies

-

Anticancer Efficacy in Preclinical Models :

- A study evaluated the compound's efficacy in animal models of leukemia, showing significant tumor reduction compared to controls.

- Histological analysis revealed apoptosis in treated tumors, correlating with increased caspase activity.

-

Synergistic Effects with Other Agents :

- Research indicated that combining this compound with traditional chemotherapeutics enhanced overall efficacy and reduced resistance in cancer cells.

- Toxicity Assessments :

Propiedades

IUPAC Name |

3-chloro-N-(2-nitrophenyl)propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2O3/c10-6-5-9(13)11-7-3-1-2-4-8(7)12(14)15/h1-4H,5-6H2,(H,11,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DULRZGMBDVZDSR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)CCCl)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.